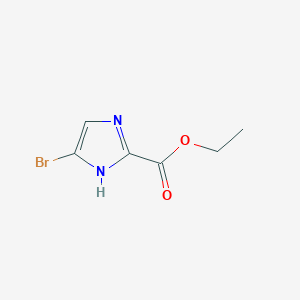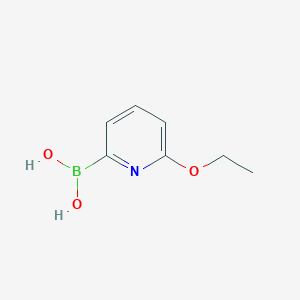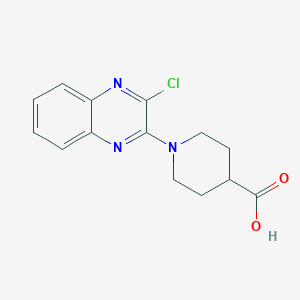
2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide
Vue d'ensemble
Description
“2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide” is a chemical compound with the molecular weight of 201.66 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12ClN3O/c1-2-5-12-7(3-4-10-12)11-8(13)6-9/h3-4H,2,5-6H2,1H3,(H,11,13) . This indicates that the compound has a pyrazole ring, which is a five-membered ring with two nitrogen atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 201.66 .Applications De Recherche Scientifique
Antiviral Activity
2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide: derivatives have been explored for their potential antiviral properties. Indole derivatives, which share a similar heterocyclic structure, have shown inhibitory activity against influenza A and other viruses. The presence of the indole nucleus, which is structurally related to the pyrazole ring in the compound, suggests that it may also exhibit antiviral capabilities .
Anti-inflammatory Properties
Compounds with an indole core are known to possess anti-inflammatory activities. Given the structural similarity of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide to indole derivatives, it’s plausible that this compound could be used to develop new anti-inflammatory drugs .
Anticancer Applications
Indole derivatives have been found to have anticancer activities. By extension, 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide could be synthesized into various scaffolds to screen for pharmacological activities against cancer cells .
Antimicrobial Effects
The antimicrobial potential of indole derivatives, which could be attributed to the disruption of microbial cell walls or inhibition of essential microbial enzymes, might also be a property of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide , considering its structural analogy .
Antitubercular Activity
Indole and pyrazole derivatives have been evaluated for their antitubercular potential against strains of Mycobacterium tuberculosis. The therapeutic potential of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide in this field could be significant, warranting further investigation .
Urease Inhibition
Thiophene derivatives have shown excellent urease inhibition activity, which is crucial in treating and preventing diseases caused by urease-producing bacteria. Although 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide does not contain a thiophene ring, its heterocyclic nature may offer similar urease inhibitory effects .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-(2-propylpyrazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-2-5-12-7(3-4-10-12)11-8(13)6-9/h3-4H,2,5-6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFIIMADDPCLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



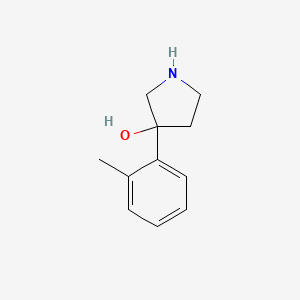
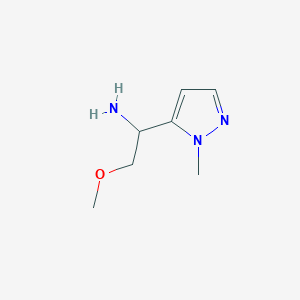
![1-[5-(Tetrahydrofuran-2-YL)-1,2,4-oxadiazol-3-YL]methanamine](/img/structure/B1418784.png)
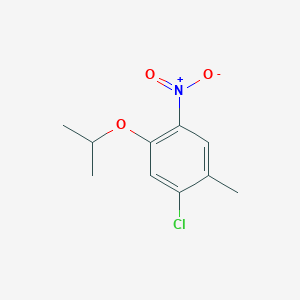
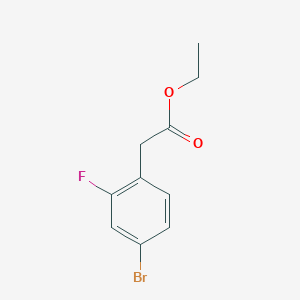
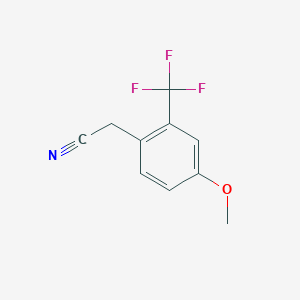
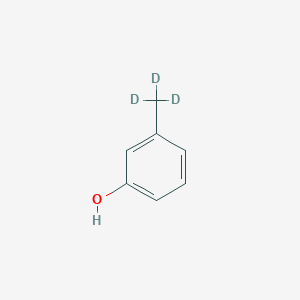
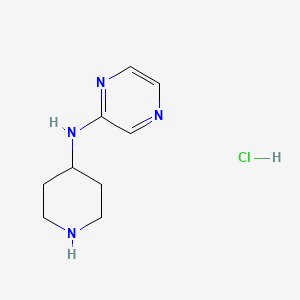
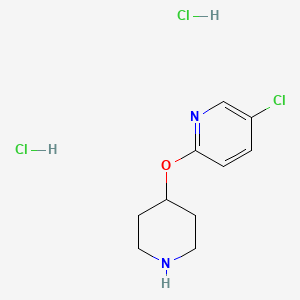
![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)
